molecular formula C12H10N4OS B2935861 1-Benzoyl-3-(pyrimidin-2-yl)thiourea CAS No. 31437-19-1

1-Benzoyl-3-(pyrimidin-2-yl)thiourea

Cat. No.: B2935861
CAS No.: 31437-19-1
M. Wt: 258.3
InChI Key: UKAFILNIAQIJLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzoyl-3-(pyrimidin-2-yl)thiourea is an organic compound that belongs to the class of thioureas It is characterized by the presence of a benzoyl group attached to the nitrogen atom of the thiourea moiety, and a pyrimidin-2-yl group attached to the other nitrogen atom

Scientific Research Applications

Safety and Hazards

The safety information for 1-Benzoyl-3-(pyrimidin-2-yl)thiourea indicates that it may be harmful if swallowed . It’s recommended to use personal protective equipment as required and to wash face, hands, and any exposed skin thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzoyl-3-(pyrimidin-2-yl)thiourea can be synthesized through the reaction of benzoyl isothiocyanate with 2-aminopyrimidine. The reaction typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

1-Benzoyl-3-(pyrimidin-2-yl)thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzoyl and pyrimidinyl groups can undergo substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Substitution: Various electrophiles or nucleophiles in the presence of a suitable catalyst or under basic/acidic conditions.

Major Products:

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted benzoyl or pyrimidinyl derivatives.

Comparison with Similar Compounds

1-Benzoyl-3-(pyrimidin-2-yl)thiourea can be compared with other thiourea derivatives, such as:

Uniqueness: The presence of the pyrimidin-2-yl group in this compound imparts unique electronic and steric properties, which may influence its reactivity and biological activity compared to other thiourea derivatives.

Properties

IUPAC Name

N-(pyrimidin-2-ylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4OS/c17-10(9-5-2-1-3-6-9)15-12(18)16-11-13-7-4-8-14-11/h1-8H,(H2,13,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKAFILNIAQIJLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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